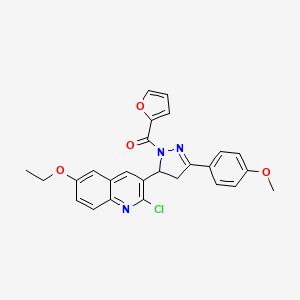

![molecular formula C17H16N2O3S B2823622 N'-(5,6-二甲氧基苯并[d]噻嗪-2-基)-2-苯乙酰胺 CAS No. 895442-96-3](/img/structure/B2823622.png)

N'-(5,6-二甲氧基苯并[d]噻嗪-2-基)-2-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

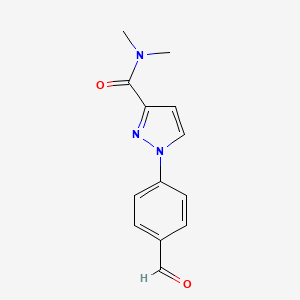

“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a benzene ring fused to a thiazole ring . The benzothiazole moiety is a common structure in various pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” would be characterized by the presence of a benzothiazole ring substituted with methoxy groups at the 5 and 6 positions, and an acetamide group attached to the nitrogen of the benzothiazole ring .Chemical Reactions Analysis

The chemical reactions involving “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” would depend on the specific conditions and reagents used. Benzothiazoles can undergo various reactions including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” would depend on its specific structure. For example, a related compound, 5,6-Dimethoxybenzo[d]thiazol-2-amine, is a solid at room temperature and has a molecular weight of 210.26 .科学研究应用

Anti-Breast Cancer Agent

The benzothiazole nucleus, which is a part of this compound, has been thoroughly explored for its therapeutic potential due to its structural simplicity and ease of synthesis . A new series of benzothiazole-phthalimide hybrids, including this compound, have been screened for their anticancer properties against two human breast cancer cell lines . The most active hybrid, compound 3h, was found to damage the nuclear DNA, trigger the apoptotic process in the high metastatic MDA-MB-231 cells, and prevent cellular migration .

Antimicrobial Agent

In addition to its anticancer properties, this compound has also shown significant antimicrobial activity . It has been found to be effective against both gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .

Anti-Inflammatory Agent

Benzothiazole derivatives, including this compound, have demonstrated anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antioxidant Agent

This compound has also shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Drug Repositioning

The compound’s diverse range of activities makes it a potential candidate for drug repositioning . Drug repositioning, also known as drug repurposing, is a strategy for identifying new uses for approved or investigational drugs that are outside the scope of the original medical indication.

Synthetic Chemistry

The compound’s structural simplicity and ease of synthesis make it a valuable tool in synthetic chemistry . It can serve as a building block in the synthesis of more complex molecules.

作用机制

The mechanism of action of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” would depend on its specific biological target. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

未来方向

Benzothiazole derivatives are a promising class of compounds with diverse biological activities. Future research could focus on the synthesis of new derivatives, including “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide”, and the evaluation of their biological activities and mechanisms of action .

属性

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-13-9-12-15(10-14(13)22-2)23-17(18-12)19-16(20)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREAPJWRLICOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

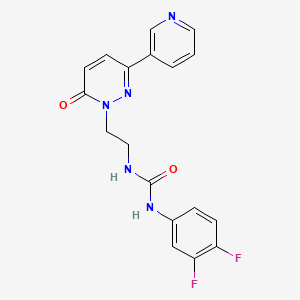

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2823539.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanol](/img/structure/B2823541.png)

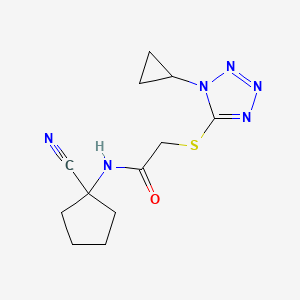

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2823545.png)

![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2823547.png)

![3-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2823551.png)

![N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2823552.png)

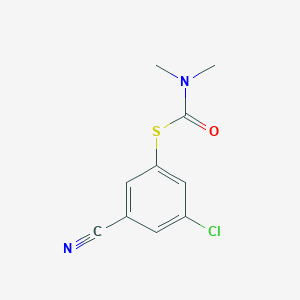

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2823557.png)

![1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrol-3-amine;hydrochloride](/img/structure/B2823560.png)